4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 200275-59-8
Cat. No.: VC21501826
Molecular Formula: C11H12N6S
Molecular Weight: 260.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200275-59-8 |
|---|---|
| Molecular Formula | C11H12N6S |
| Molecular Weight | 260.32g/mol |
| IUPAC Name | 4-amino-3-[(2-methylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H12N6S/c1-7-13-8-4-2-3-5-9(8)16(7)6-10-14-15-11(18)17(10)12/h2-5H,6,12H2,1H3,(H,15,18) |
| Standard InChI Key | HDJURFWPZQJZGN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N |
Introduction
Chemical Identity and Structural Features
4-Amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a thiol group and a benzimidazole moiety. Its molecular formula is C₁₁H₁₂N₆S, with a molecular weight of 260.32 g/mol. The structure includes:
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A 1,2,4-triazole ring with an amino (–NH₂) group at position 4 and a thiol (–SH) group at position 3.
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A benzimidazole substituent (2-methyl-1H-benzimidazol-1-yl)methyl attached to the triazole’s position 5.
| Property | Value |
|---|---|
| CAS Number | 200275-59-8 |
| Molecular Formula | C₁₁H₁₂N₆S |
| Molecular Weight | 260.32 g/mol |
| SMILES | CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N |
| PubChem CID | 8029825 |
| InChI Key | HDJURFWPZQJZGN-UHFFFAOYSA-N |
| Step | Reagents | Conditions | Product | Yield | MP (°C) |
|---|---|---|---|---|---|
| 1 | Bis-potassium dithiocarbazinate + Hydrazine | Reflux (water), 18–20 hrs, acidification | 5,5'-Bis(methylene) bis(triazole-thiol) derivative | 52% | 198–200 |
| 2 | p-Bromophenacyl bromide + Sodium acetate | Reflux (ethanol), 4 hrs | Thiomethyl-linked triazolo-thiadiazine derivative | 71% | 192–194 |
Structural and Analytical Characterization
Spectroscopic data for related compounds provide a framework for analyzing this derivative:
Spectral Data
Crystallographic Data
While no direct crystallographic data exists for this compound, triazole-thiol derivatives often adopt planar conformations due to conjugation between the triazole and benzimidazole rings.
Biological and Pharmacological Applications
Triazole-thiol hybrids are widely studied for their antioxidant, antimicrobial, and anticancer properties. Although specific data for this compound is limited, analogs with similar structures show notable activity:
Antioxidant Activity
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CUPRAC and ABTS Assays: Triazole derivatives with benzimidazolyl or thiophenylmethyl groups exhibit strong radical scavenging. For example, compound 9f (4-substituted triazole-3-thione) demonstrated high CUPRAC activity .
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Mechanism: Thiol groups contribute to redox activity, while benzimidazole enhances lipophilicity and binding affinity .
| Compound | CUPRAC Activity | ABTS Activity | DPPH Activity |
|---|---|---|---|
| 4-Methyl-9f | High | High | Moderate |
| 4-Benzyl-3e | Moderate | High | Low |
| Thiophenylmethyl-7d | Very High | Very High | High |
Research Gaps and Future Directions
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Structural Optimization:
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Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance bioactivity.
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Explore prodrug strategies to improve solubility.
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Mechanistic Studies:
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Investigate thiol-dependent redox cycling and metal chelation.
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Screen for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).
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Computational Modeling:
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Docking studies with antioxidant enzymes (e.g., SOD, GPx) or kinase targets.
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